N4-(4-chlorobenzyl)-2,4-diaminobutanoylpiperidine
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Overview
Description
UAMC00039 dihydrochloride is a potent, reversible, and competitive inhibitor of dipeptidyl peptidase II. It has an IC50 value of 0.48 nM, making it highly effective in inhibiting this enzyme . This compound is primarily used in scientific research to study the function and potential therapeutic applications of dipeptidyl peptidase II .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UAMC00039 involves the coupling of specific amino acids with boronic acid derivatives. One such derivative is boroNorvaline, which is used to form dipeptide inhibitors . The synthetic route includes the following steps:
Coupling Reaction: Amino acids are coupled with boroNorvaline to form the desired dipeptide.
Purification: The product is purified using chromatographic techniques to achieve high purity.
Characterization: The final compound is characterized using various spectroscopic methods to confirm its structure and purity.
Industrial Production Methods
Industrial production of UAMC00039 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of amino acids and boronic acid derivatives are reacted under controlled conditions.
Purification: Industrial-scale chromatographic techniques are employed to purify the compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
UAMC00039 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: UAMC00039 can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
UAMC00039 has a wide range of scientific research applications, including:
Mechanism of Action
UAMC00039 exerts its effects by inhibiting dipeptidyl peptidase II. The compound binds to the active site of the enzyme, preventing it from cleaving its substrates. This inhibition leads to a decrease in the activity of dipeptidyl peptidase II, which can have various physiological effects . The molecular targets and pathways involved include the regulation of peptide hormones and other bioactive peptides .
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: Another dipeptidyl peptidase inhibitor used in the treatment of diabetes.
Vildagliptin: Similar to sitagliptin, it inhibits dipeptidyl peptidase IV.
Saxagliptin: Another dipeptidyl peptidase IV inhibitor with similar therapeutic applications.
Uniqueness
UAMC00039 is unique due to its high selectivity and potency for dipeptidyl peptidase II compared to other dipeptidyl peptidase inhibitors. Its reversible and competitive inhibition mechanism makes it a valuable tool for studying the enzyme’s function and potential therapeutic applications .
Properties
Molecular Formula |
C16H24ClN3O |
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Molecular Weight |
309.83 g/mol |
IUPAC Name |
(2S)-2-amino-4-[(4-chlorophenyl)methylamino]-1-piperidin-1-ylbutan-1-one |
InChI |
InChI=1S/C16H24ClN3O/c17-14-6-4-13(5-7-14)12-19-9-8-15(18)16(21)20-10-2-1-3-11-20/h4-7,15,19H,1-3,8-12,18H2/t15-/m0/s1 |
InChI Key |
DNVZYSMOLXCOLY-HNNXBMFYSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)[C@H](CCNCC2=CC=C(C=C2)Cl)N |
Canonical SMILES |
C1CCN(CC1)C(=O)C(CCNCC2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
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